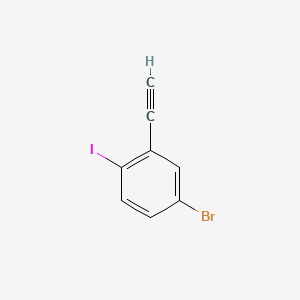
4-Bromo-2-ethynyl-1-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-ethynyl-1-iodobenzene is an organic compound with the molecular formula C8H4BrI. It is a halogenated derivative of benzene, featuring both bromine and iodine atoms attached to the benzene ring along with an ethynyl group. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of 4-Bromo-2-ethynyl-1-iodobenzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination and iodination of an ethynyl-substituted benzene derivative. The reaction conditions often include the use of strong acids and bases, as well as specific catalysts to facilitate the halogenation process. Industrial production methods may involve large-scale reactions using similar principles but optimized for higher yields and purity.
Análisis De Reacciones Químicas
4-Bromo-2-ethynyl-1-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Coupling Reactions: It can participate in coupling reactions like the Suzuki-Miyaura and Sonogashira couplings, forming new carbon-carbon bonds.
Oxidation and Reduction: The ethynyl group can be oxidized or reduced under specific conditions, leading to different products.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. Major products formed from these reactions depend on the specific conditions and reagents used but often include more complex aromatic compounds with various functional groups.
Aplicaciones Científicas De Investigación
4-Bromo-2-ethynyl-1-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.
Biology and Medicine: Its derivatives are studied for potential biological activities and as intermediates in the synthesis of pharmaceuticals.
Industry: It is used in the development of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism by which 4-Bromo-2-ethynyl-1-iodobenzene exerts its effects involves its reactivity towards various reagents and catalysts. The presence of both bromine and iodine atoms makes it highly reactive in substitution and coupling reactions. The ethynyl group also contributes to its reactivity, allowing for the formation of new carbon-carbon bonds. Molecular targets and pathways involved in its reactions include the activation of the benzene ring and the formation of intermediates that facilitate further transformations.
Comparación Con Compuestos Similares
Similar compounds to 4-Bromo-2-ethynyl-1-iodobenzene include other halogenated benzene derivatives such as:
- 4-Bromo-2-ethyl-1-iodobenzene
- 2-Bromo-4-ethyl-1-iodobenzene
- 1-Bromo-4-iodobenzene
These compounds share similar reactivity patterns but differ in the position and type of substituents on the benzene ring. The presence of the ethynyl group in this compound makes it unique, providing additional reactivity and potential for forming new carbon-carbon bonds.
Propiedades
IUPAC Name |
4-bromo-2-ethynyl-1-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrI/c1-2-6-5-7(9)3-4-8(6)10/h1,3-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPFRMNYUPSJNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)Br)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrI |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.93 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














